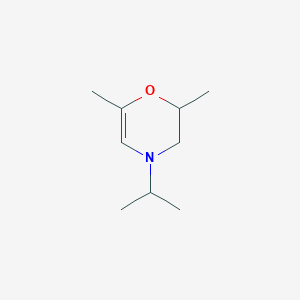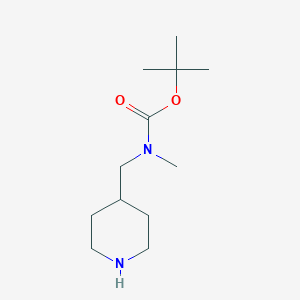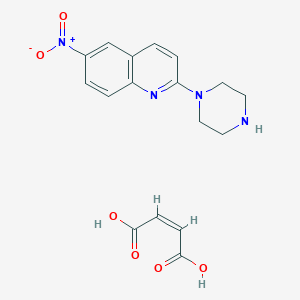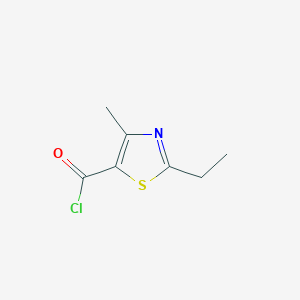
2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride
Descripción general
Descripción
2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride is a versatile chemical compound with a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions, including the synthesis of organic compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride. However, it is not used as a drug, and there are no known drug side effects associated with its use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride is its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize, making it a cost-effective option for scientific research. However, like many chemical compounds, it can be hazardous if not handled properly, and caution should be taken when working with it in the lab.
Direcciones Futuras
There are several future directions for the use of 2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride in scientific research. One area of interest is the development of new pharmaceuticals and agrochemicals using this compound as a building block. Another area of interest is the development of new materials with unique properties using 2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride as a starting material. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields of science.
In conclusion, 2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride is a versatile chemical compound with a wide range of applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of science.
Aplicaciones Científicas De Investigación
2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a reagent for the detection and quantification of amino acids and peptides.
Propiedades
Número CAS |
126889-04-1 |
|---|---|
Nombre del producto |
2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride |
Fórmula molecular |
C7H8ClNOS |
Peso molecular |
189.66 g/mol |
Nombre IUPAC |
2-ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride |
InChI |
InChI=1S/C7H8ClNOS/c1-3-5-9-4(2)6(11-5)7(8)10/h3H2,1-2H3 |
Clave InChI |
VWPPNBYFOWUUIP-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=C(S1)C(=O)Cl)C |
SMILES canónico |
CCC1=NC(=C(S1)C(=O)Cl)C |
Sinónimos |
5-Thiazolecarbonylchloride,2-ethyl-4-methyl-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




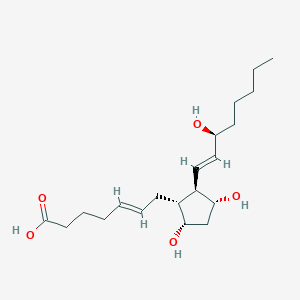

![2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160135.png)

![methyl (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate](/img/structure/B160138.png)
